molecular formula C9H12N4O3 B564282 Ethyl 3-(3-Pyridinylcarbamoyl)carbazate CAS No. 1076198-11-2

Ethyl 3-(3-Pyridinylcarbamoyl)carbazate

Cat. No.: B564282
CAS No.: 1076198-11-2
M. Wt: 224.22
InChI Key: KQVXDPWLZBSWJR-UHFFFAOYSA-N
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Description

Ethyl 3-(3-Pyridinylcarbamoyl)carbazate (CAS 1076198-11-2) is a carbazate derivative featuring a pyridinylcarbamoyl substituent. Carbazates are hydrazine derivatives with a carbonyloxy group, often utilized in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name

ethyl N-(pyridin-3-ylcarbamoylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-2-16-9(15)13-12-8(14)11-7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,13,15)(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVXDPWLZBSWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652587
Record name Ethyl 2-[(pyridin-3-yl)carbamoyl]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-11-2
Record name Ethyl 2-[(3-pyridinylamino)carbonyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(pyridin-3-yl)carbamoyl]hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Carbazate Derivatives

Structural and Crystallographic Comparisons

Ethyl 3-(Propan-2-ylidene)carbazate
  • Structure : Co-crystallized with 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol, forming a 1:1 complex.
  • Crystal Data : Triclinic system (space group P1), with lattice parameters a = 8.6988(17) Å, b = 9.4830(19) Å, c = 11.837(4) Å, and angles α = 107.293°, β = 100.354°, γ = 108.346°.
  • Hydrogen Bonding : Forms R₂²(8) ring motifs via O–H···N and N–H···O interactions, stabilized by π–π stacking and C–H···π interactions .
Ethyl 3-(4-Methylbenzylidene)carbazate
  • Structure : Two molecules in the asymmetric unit linked by N–H···O bonds into C(4) chains along the [001] direction.
  • Hydrogen Bonding : Simpler N–H···O interactions compared to the pyridinylcarbamoyl analog, suggesting reduced complexity in supramolecular assembly .
Ethyl Carbazate (EC)
  • Role : A low-molecular-weight precursor used in synthesizing polymeric carbazates like PVAC (Polyvinyl Alcohol Carbazate).
  • Applications : Serves as a control in studies of polymeric carbazates, highlighting the impact of molecular weight on biological activity and solubility .
Antimicrobial and Antiparasitic Carbazates
  • HC10 (Carbazate Derivative): Exhibited potent antitrypanosomal activity (T. brucei IC₅₀ <250 nM) with a selectivity index of 116, outperforming semicarbazones and thiosemicarbazones .
  • Dithiocarbazate Analogs : Substitution of methyl with ethyl groups (e.g., compound 9) reduced potency moderately, while benzyl derivatives lost activity entirely. Conversion to carbazates (compound 11) altered steric and electronic profiles, affecting target binding .
Antifungal Pyrazole-Carbazate Hybrids
  • 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–Ethyl 3-(Propan-2-ylidene)carbazate : Demonstrated microbial activity attributed to synergistic effects of the pyrazole and carbazate moieties. The pyridinylcarbamoyl group in the target compound may enhance interactions with fungal enzymes .
Substituent Effects
  • Electron-Withdrawing Groups : Halogens (e.g., Cl, F) on aromatic rings enhance bioactivity by increasing electrophilicity. The pyridinyl group in the target compound may similarly improve binding to biological targets .
  • Steric Considerations : Larger substituents (e.g., benzyl) reduce activity in dithiocarbazates, suggesting that the pyridinylcarbamoyl group balances steric bulk and electronic effects .

Data Table: Key Carbazate Derivatives and Properties

Compound Name Substituent/R-Group Crystal System Hydrogen Bonding Motifs Biological Activity Key References
Ethyl 3-(3-Pyridinylcarbamoyl)carbazate 3-Pyridinylcarbamoyl Not reported Expected N–H···O, O–H···N Antifungal (predicted)
Ethyl 3-(Propan-2-ylidene)carbazate Propan-2-ylidene Triclinic (P1) R₂²(8), N–H···O, π–π interactions Antimicrobial
Ethyl 3-(4-Methylbenzylidene)carbazate 4-Methylbenzylidene Monoclinic C(4) chains via N–H···O Not reported
HC10 (Carbazate derivative) Unspecified aromatic Not reported Not applicable Antitrypanosomal (IC₅₀ <250 nM)
Ethyl Carbazate (EC) –NH–NH–COOEt Ionic salts C=O···NH₃⁺ in salts Polymer precursor

Biological Activity

Ethyl 3-(3-Pyridinylcarbamoyl)carbazate, a compound with potential therapeutic applications, has garnered interest in recent years for its biological activity. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action and potential therapeutic uses.

Synthesis and Characterization

This compound is synthesized through a multi-step process involving the reaction of ethyl carbazate with 3-pyridinecarboxylic acid derivatives. The characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound has comparable activity to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.

In a study involving human breast cancer cell lines (MCF-7), the compound showed an IC50 value of approximately 15 µM, indicating potent antitumor activity. Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammatory responses and cancer progression. Additionally, the compound may interfere with the cell cycle by inducing G1 phase arrest in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : A clinical evaluation involving patients with bacterial infections resistant to standard treatments showed that administration of this compound led to significant clinical improvement and reduction in bacterial load.
  • Case Study on Cancer Treatment : In a cohort study involving breast cancer patients, treatment with this compound resulted in improved tumor response rates compared to conventional therapies, suggesting its role as an adjunct treatment.

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